

# physical and chemical properties of 3,4-Dihydroxy-5-methyl-2-furanone

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## Compound of Interest

Compound Name: 3,4-Dihydroxy-5-methyl-2-furanone

Cat. No.: B1632493

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## An In-depth Technical Guide to 3,4-Dihydroxy-5-methyl-2-furanone

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **3,4-Dihydroxy-5-methyl-2-furanone** (CAS No: 3566-57-2). It is a naturally occurring furanone derivative with potential applications in the food, cosmetic, and pharmaceutical industries. This document consolidates available data on its physicochemical characteristics, spectral properties, and biological activities, including its antioxidant and antimicrobial effects. Detailed experimental protocols for its analysis and evaluation are also presented, alongside visualizations of relevant chemical pathways and experimental workflows to support further research and development.

### Introduction

**3,4-Dihydroxy-5-methyl-2-furanone** is a five-membered lactone ring compound belonging to the furanone family.<sup>[1]</sup> These compounds are widespread in nature and are known for their diverse biological activities and sensory properties. This guide aims to provide a detailed technical resource for professionals engaged in the study and application of this molecule.

## Physical and Chemical Properties

A summary of the key physical and chemical properties of **3,4-Dihydroxy-5-methyl-2-furanone** is presented in the tables below. It is important to note that some of the data, particularly the boiling point, are predicted values and should be confirmed experimentally.

Table 1: General and Physical Properties

Property	Value	Source
IUPAC Name	3,4-dihydroxy-5-methylfuran-2(5H)-one	N/A
CAS Number	3566-57-2	[1]
Molecular Formula	C <sub>5</sub> H <sub>6</sub> O <sub>4</sub>	[1]
Molecular Weight	130.1 g/mol	[1]
Appearance	Brownish Yellow Semi-Solid	[2]
Melting Point	Not available (A related compound, (3R,4R)-Dihydro-3,4-dihydroxy-3-methyl-2(3H)-furanone, has a melting point of 113 °C)	[1]
Boiling Point	330.5 ± 42.0 °C (Predicted)	[3]
Solubility	Information not available. Likely soluble in polar organic solvents.	N/A

Table 2: Chemical Identifiers

Identifier	Value
InChI Key	ASEPVSZWYGTTAB-UHFFFAOYSA-N
Canonical SMILES	<chem>CC1C(C(=O)OC1O)O</chem>

## Spectral Data

Detailed spectral data is crucial for the identification and characterization of **3,4-Dihydroxy-5-methyl-2-furanone**. While a complete set of spectra for this specific compound is not readily available in the public domain, data for structurally similar furanone derivatives are presented for reference.

### 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:** Specific proton chemical shifts and coupling constants for **3,4-Dihydroxy-5-methyl-2-furanone** are not available. For the related compound, 5-Hydroxy-4-methyl-2(5H)-furanone, the following peaks have been reported in acetone-d<sub>6</sub>: δ 6.67 (bs, 1H), 6.02 (bs, 1H), 5.87 (p, J = 1.5 Hz, 1H), 2.08 (d, J = 1.5 Hz, 3H) ppm.[\[2\]](#)
- <sup>13</sup>C NMR:** Specific carbon chemical shifts for **3,4-Dihydroxy-5-methyl-2-furanone** are not available. For 5-Hydroxy-4-methyl-2(5H)-furanone, the following peaks have been reported in acetone-d<sub>6</sub>: δ 171.30 (C), 166.65 (C), 118.68 (CH), 100.25 (CH), 13.15 (CH<sub>3</sub>) ppm.[\[2\]](#)

### 3.2. Infrared (IR) Spectroscopy

Characteristic IR absorption peaks for furanone structures typically include:

- C=O (lactone):** Strong absorption around 1740-1780 cm<sup>-1</sup>.
- C=C:** Absorption in the region of 1640-1690 cm<sup>-1</sup>.
- O-H:** Broad absorption in the range of 3200-3600 cm<sup>-1</sup> due to the hydroxyl groups.
- C-O:** Stretching vibrations in the 1000-1300 cm<sup>-1</sup> region.

### 3.3. Mass Spectrometry (MS)

The mass spectrum of 5-Hydroxy-4-methyl-2(5H)-furanone shows a molecular ion peak [M]<sup>+</sup> at m/z 114.0, with other significant fragments observed at m/z 113.0, 86.0, 85.0, 69.0, 68.0, 41.1, 40.1, and 39.1.[\[2\]](#) The fragmentation pattern of **3,4-Dihydroxy-5-methyl-2-furanone** is expected to show a molecular ion peak at m/z 130 and fragmentation corresponding to the loss of water, carbon monoxide, and other small moieties.

## Synthesis

A detailed, experimentally verified synthesis protocol for **3,4-Dihydroxy-5-methyl-2-furanone** is not readily available in published literature. However, general synthetic strategies for related furanone compounds often involve the oxidation of furan derivatives or the cyclization of appropriate precursors. One potential route could involve the oxidation of 5-methylfuran-2(3H)-one.[4] Another approach could be the acid-catalyzed degradation of L-rhamnose. The synthesis of a related compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), from L-rhamnose has been reported to achieve yields of over 40 mol% under optimized conditions.

## Biological Activities and Signaling Pathways

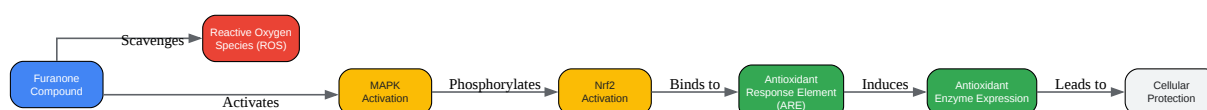
Furanone derivatives are known to exhibit a range of biological activities.

### 5.1. Antioxidant Activity

Several furanone compounds have demonstrated significant antioxidant properties. The antioxidant mechanism is believed to involve the donation of a hydrogen atom from the hydroxyl groups to scavenge free radicals. The antioxidant capacity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Some food-derived furanones exhibit antioxidant activity comparable to that of ascorbic acid.[5]

#### Signaling Pathway for Antioxidant Response

The cellular response to antioxidants can involve the activation of specific signaling pathways. One key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Low concentrations of some antioxidant compounds can activate the MAPK (Mitogen-activated protein kinase) pathway, leading to the activation of Nrf2 and the subsequent expression of antioxidant and detoxifying enzymes.



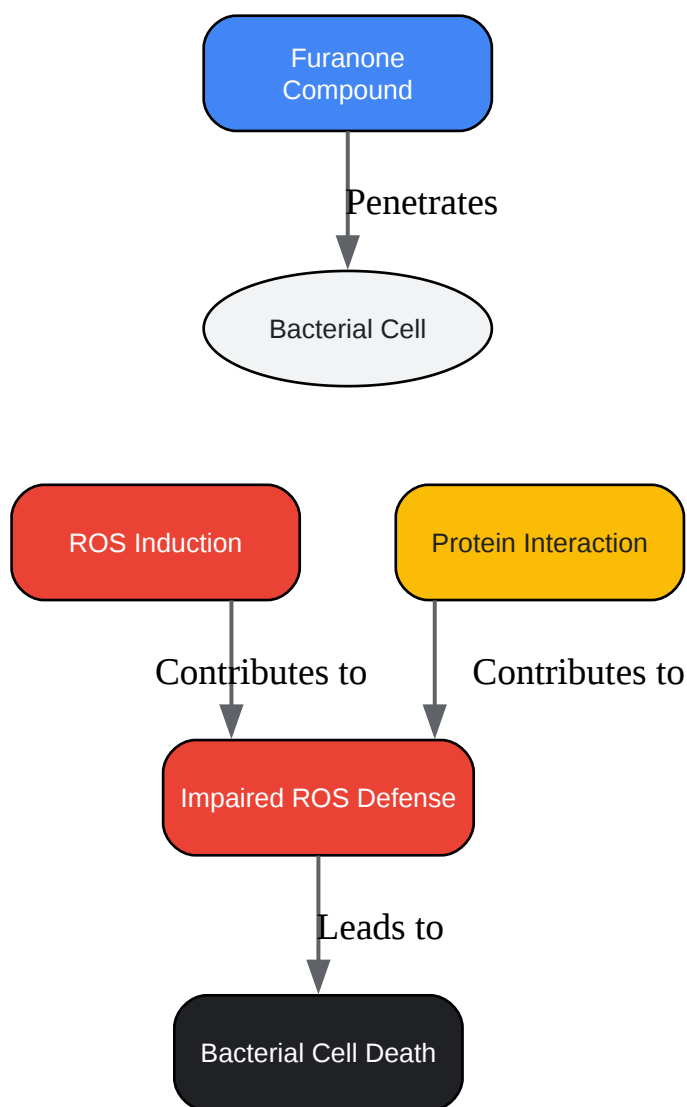
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Caption: Nrf2-ARE antioxidant response pathway potentially activated by furanone compounds.

## 5.2. Antimicrobial Activity

Furanone derivatives have shown promising antimicrobial activity, particularly against Gram-positive bacteria. The proposed mechanism of action involves the induction of reactive oxygen species (ROS) within the bacterial cells and non-specific interactions with multiple proteins, including those involved in the cellular defense against ROS. This dual action impairs the bacteria's ability to cope with oxidative stress, leading to cell death. Some furanones have also been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation.<sup>[2][5]</sup>

### Proposed Antimicrobial Mechanism



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Caption: Proposed mechanism of antimicrobial action for furanone compounds.

## Experimental Protocols

### 6.1. DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of **3,4-Dihydroxy-5-methyl-2-furanone**.

Materials:

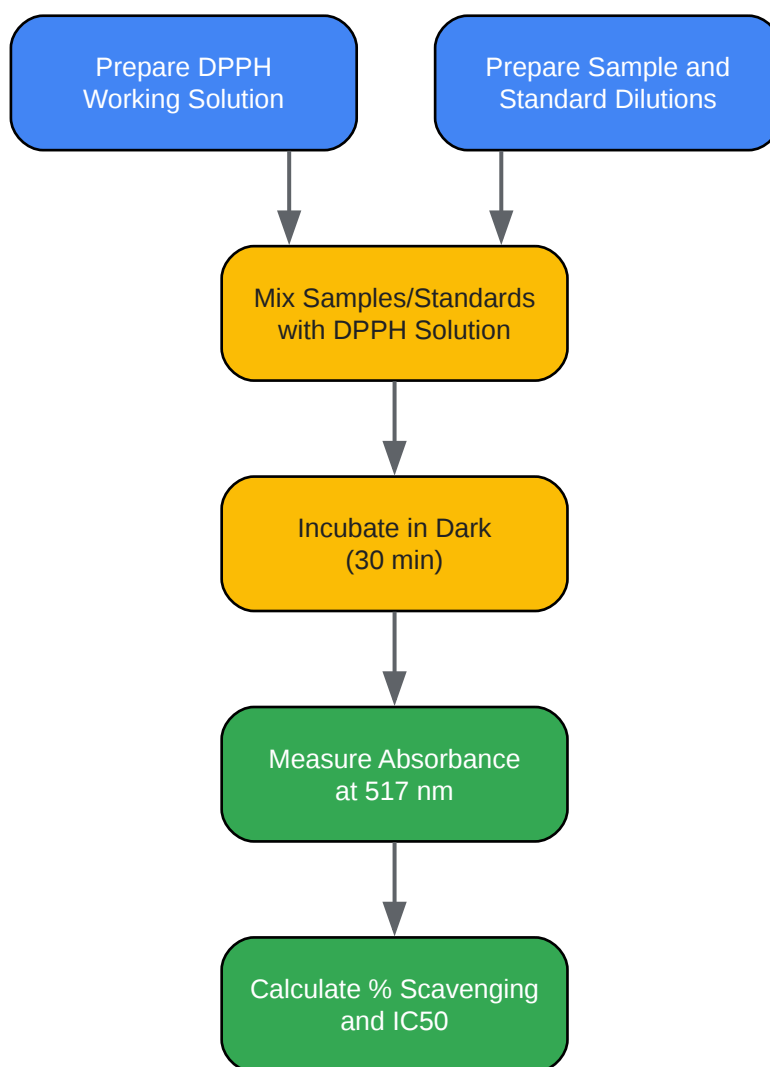
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or ethanol (spectrophotometric grade)
- Test compound (**3,4-Dihydroxy-5-methyl-2-furanone**)
- Positive control (e.g., Ascorbic acid, Trolox)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution should be freshly prepared and protected from light.
- Prepare a series of dilutions of the test compound and the positive control in the same solvent.
- To each well of the microplate, add a specific volume of the sample or standard solution (e.g., 20  $\mu$ L).
- Add a larger volume of the DPPH working solution (e.g., 200  $\mu$ L) to each well and mix thoroughly.
- Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
- Measure the absorbance of each well at 517 nm using a microplate reader.
- A blank containing only the solvent and DPPH solution should also be measured.
- The percentage of radical scavenging activity is calculated using the following formula: % Scavenging =  $[(A_{\text{blank}} - A_{\text{sample}}) / A_{\text{blank}}] \times 100$  Where  $A_{\text{blank}}$  is the absorbance of the blank and  $A_{\text{sample}}$  is the absorbance of the test compound.
- The  $IC_{50}$  value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the

concentration of the compound.[6][7]

#### Experimental Workflow for DPPH Assay



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Caption: Workflow for determining antioxidant activity using the DPPH assay.

#### 6.2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of **3,4-Dihydroxy-5-methyl-2-furanone** against various microorganisms.[1][4]

Materials:

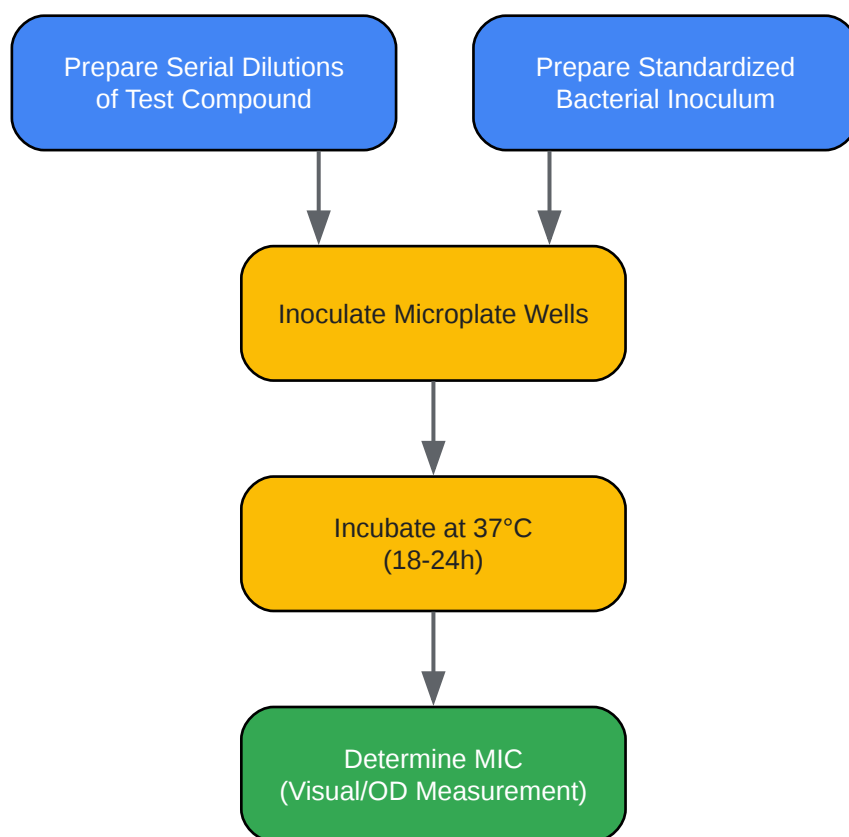


- Test compound (**3,4-Dihydroxy-5-methyl-2-furanone**)
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Appropriate broth medium (e.g., Mueller-Hinton Broth)
- 96-well microtiter plates
- Spectrophotometer or microplate reader

#### Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in the broth medium directly in the wells of the 96-well plate to achieve a range of concentrations.
- Prepare a bacterial inoculum standardized to a specific concentration (e.g.,  $5 \times 10^5$  CFU/mL).
- Inoculate each well (except for a negative control well containing only broth) with the bacterial suspension.
- Include a positive control well with bacteria and no test compound, and a negative control well with broth only.
- Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.<sup>[1][4]</sup>

#### Experimental Workflow for MIC Determination



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

## Conclusion

**3,4-Dihydroxy-5-methyl-2-furanone** is a compound of significant interest due to its potential antioxidant and antimicrobial properties. This technical guide has summarized the available data on its physical and chemical characteristics, spectral properties, and biological activities. While some experimental data are still lacking, the information and protocols provided herein offer a solid foundation for researchers, scientists, and drug development professionals to further investigate and harness the potential of this molecule. Further research is warranted to fully elucidate its properties and mechanisms of action, which could lead to novel applications in various scientific and industrial fields.

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- To cite this document: BenchChem. [physical and chemical properties of 3,4-Dihydroxy-5-methyl-2-furanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1632493#physical-and-chemical-properties-of-3-4-dihydroxy-5-methyl-2-furanone]

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